![molecular formula C23H25N5O2S B10987382 (E)-N-(5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene)-Nalpha-(pyrrolidin-1-ylcarbonyl)-L-phenylalaninamide](/img/structure/B10987382.png)
(E)-N-(5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene)-Nalpha-(pyrrolidin-1-ylcarbonyl)-L-phenylalaninamide
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Overview
Description
N-{(1S)-1-BENZYL-2-[(5-BENZYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL}-1-PYRROLIDINECARBOXAMIDE is a complex organic compound that features a pyrrolidinecarboxamide core linked to a benzyl-substituted thiadiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(1S)-1-BENZYL-2-[(5-BENZYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL}-1-PYRROLIDINECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a hydrazine derivative with carbon disulfide, followed by cyclization with an appropriate aldehyde.
Coupling with Pyrrolidinecarboxamide: The thiadiazole intermediate is then coupled with a pyrrolidinecarboxamide derivative under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated synthesizers, high-throughput screening for reaction conditions, and purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{(1S)-1-BENZYL-2-[(5-BENZYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL}-1-PYRROLIDINECARBOXAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Case Studies
- Study on N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives : A series of derivatives were synthesized and tested against various bacterial strains. Some exhibited high activity comparable to established antibiotics like norfloxacin and ciprofloxacin .
- Antibacterial Screening : Research indicated that specific thiadiazole derivatives could inhibit the growth of Klebsiella pneumoniae, suggesting potential for developing new antibacterial agents .
Data Table: Antibacterial Efficacy of Thiadiazole Derivatives
Case Studies
- In vitro Studies : A review highlighted that several thiadiazole derivatives exhibited moderate to good anticancer activity against human leukemia (HL-60) and other cancer cell lines with IC50 values indicating effective cytotoxicity .
- Synthesis and Evaluation : A novel series of 1-(5-benzylthio)-1,3,4-thiadiazol-2-yl derivatives were synthesized as analogs of sorafenib. These compounds demonstrated significant cytotoxicity against HeLa cells with IC50 values lower than that of sorafenib itself .
Data Table: Anticancer Efficacy of Thiadiazole Derivatives
Mechanism of Action
The mechanism of action of N-{(1S)-1-BENZYL-2-[(5-BENZYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL}-1-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-(5-dehydroabietyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamides
- 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylureas
- N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)-propanamide
Uniqueness
N-{(1S)-1-BENZYL-2-[(5-BENZYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL}-1-PYRROLIDINECARBOXAMIDE is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications .
Biological Activity
The compound (E)-N-(5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene)-Nα-(pyrrolidin-1-ylcarbonyl)-L-phenylalaninamide is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Synthesis and Characterization
The synthesis of the compound typically involves the reaction of benzyl isothiocyanate with appropriate hydrazides to form the thiadiazole ring. Characterization is performed using spectroscopic techniques such as FT-IR, NMR, and mass spectrometry to confirm the structure.
Antimicrobial Activity
- Mechanism of Action : Thiadiazole derivatives exhibit significant antimicrobial properties due to their ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes.
- Activity Spectrum : In studies, compounds similar to (E)-N-(5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene)-Nα-(pyrrolidin-1-ylcarbonyl)-L-phenylalaninamide have shown high activity against Gram-positive bacteria, such as Staphylococcus aureus and Staphylococcus epidermidis, with some derivatives being more potent than established antibiotics like norfloxacin and ciprofloxacin .
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | S. aureus | 0.5 µg/mL |
Compound B | S. epidermidis | 0.25 µg/mL |
(E)-N-(5-benzyl...) | S. aureus | TBD |
Anticancer Activity
- Cell Line Studies : The anticancer potential of thiadiazole derivatives has been evaluated against various cancer cell lines including HL-60 (human leukemia) and MCF7 (breast cancer). The compound demonstrated moderate to good cytotoxicity with IC50 values ranging from 0.15 µM to 22 µM depending on the specific derivative and cell line tested .
- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential .
Anti-inflammatory Activity
- In Vivo Studies : The anti-inflammatory effects of thiadiazole derivatives have been assessed in animal models where they exhibited significant reduction in inflammation markers comparable to nonsteroidal anti-inflammatory drugs (NSAIDs) .
- Biochemical Pathways : These compounds are believed to inhibit cyclooxygenase enzymes (COX), leading to decreased prostaglandin synthesis which is crucial in mediating inflammatory responses.
Case Studies
Recent studies have demonstrated the effectiveness of thiadiazole derivatives in various biological assays:
- Study on Antimicrobial Properties : A comprehensive evaluation showed that certain derivatives had MIC values lower than traditional antibiotics against resistant strains of bacteria.
- Anticancer Evaluation : A study involving a series of 1,3,4-thiadiazole derivatives indicated that modifications in the molecular structure significantly influenced cytotoxicity against different cancer cell lines .
Properties
Molecular Formula |
C23H25N5O2S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-[(2S)-1-[(5-benzyl-1,3,4-thiadiazol-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C23H25N5O2S/c29-21(25-22-27-26-20(31-22)16-18-11-5-2-6-12-18)19(15-17-9-3-1-4-10-17)24-23(30)28-13-7-8-14-28/h1-6,9-12,19H,7-8,13-16H2,(H,24,30)(H,25,27,29)/t19-/m0/s1 |
InChI Key |
HBVSFYGZQOXDAI-IBGZPJMESA-N |
Isomeric SMILES |
C1CCN(C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4 |
Canonical SMILES |
C1CCN(C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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